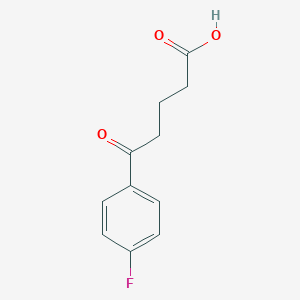

4-(4-Fluorobenzoyl)butyric Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQROUOOMAMCQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351048 | |

| Record name | 4-(4-Fluorobenzoyl)butyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149437-76-3 | |

| Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149437-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorobenzoyl)butyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-δ-oxobenzenepentanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9WD9HE8J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Fluorobenzoyl)butyric Acid: Synthesis, Characterization, and Application in Pharmaceutical Manufacturing

This guide provides a comprehensive technical overview of 4-(4-Fluorobenzoyl)butyric acid, a pivotal intermediate in modern pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its critical role as a precursor to the cholesterol-lowering agent, Ezetimibe. The information presented herein is grounded in established scientific literature and validated methodologies, ensuring accuracy and reliability for laboratory and industrial applications.

Introduction: The Significance of a Versatile Intermediate

This compound, with the CAS number 149437-76-3, is an organic compound characterized by a butyric acid moiety linked to a 4-fluorobenzoyl group.[1] Its molecular structure, featuring a reactive carboxylic acid and a fluorinated aromatic ring, makes it a valuable building block in organic synthesis. The presence of the fluorine atom is particularly noteworthy, as it can enhance the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API), often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

While it has applications in various areas of chemical research, the primary and most significant use of this compound is as a key starting material in the synthesis of Ezetimibe.[2][3] Ezetimibe is a widely prescribed medication for the treatment of hypercholesterolemia, functioning as a cholesterol absorption inhibitor.[2] The purity and quality of this compound are therefore of paramount importance, as they directly impact the efficacy and safety of the final drug product.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁FO₃ | [4][5] |

| Molecular Weight | 210.20 g/mol | [4][5] |

| Appearance | Off-white to white crystalline powder/solid | [6][7] |

| Melting Point | 142-144 °C | [6][8] |

| Boiling Point (Predicted) | 394.6 ± 22.0 °C | [6][8] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [6][8] |

| Solubility | Soluble in DMSO and Methanol | [6][8] |

| pKa (Predicted) | 4.59 ± 0.10 | [6] |

| InChIKey | ZBQROUOOMAMCQW-UHFFFAOYSA-N | [4][6] |

Spectroscopic data is critical for the identification and quality control of this compound. Key spectral information can be found in public databases such as PubChem and ChemicalBook, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[4][9]

Synthesis of this compound: A Validated Protocol

The most common and industrially viable method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[10] This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]

Causality of Experimental Choices

The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.

-

Fluorobenzene: Serves as the aromatic substrate. The fluorine substituent is an ortho, para-director, but the acylation occurs predominantly at the para position due to steric hindrance.

-

Glutaric Anhydride: Acts as the acylating agent. Its cyclic structure is opened during the reaction to form the butyric acid chain.

-

Aluminum Chloride (AlCl₃): A strong Lewis acid that activates the glutaric anhydride by forming a complex, which generates the acylium ion electrophile. A stoichiometric amount is required as the product ketone complexes with AlCl₃.[11]

-

Solvent: Dichloromethane or other halogenated solvents are often used to facilitate the reaction and control the temperature.[12][13]

-

Temperature Control: The reaction is typically carried out at low temperatures (0-15 °C) to minimize side reactions and the formation of impurities.[10][13]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

The following protocol is a representative example based on published procedures.[10][14]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and thermometer, charge anhydrous aluminum chloride and a portion of fluorobenzene under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Reactants: Prepare a solution of glutaric anhydride in the remaining fluorobenzene. Slowly add this solution to the cooled AlCl₃ suspension via the addition funnel, maintaining the internal temperature below 15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period (e.g., 1-2 hours) to ensure complete conversion.

-

Quenching: Carefully quench the reaction by slowly adding the mixture to a pre-cooled aqueous solution of hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes any unreacted AlCl₃.

-

Isolation of Crude Product: The crude product will precipitate out of the aqueous mixture. Isolate the solid by filtration and wash thoroughly with cold water.

-

Purification: Dissolve the crude product in an aqueous sodium bicarbonate solution. This step converts the carboxylic acid to its soluble sodium salt, allowing for the removal of non-acidic impurities by filtration.

-

Reprecipitation: Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. This will reprecipitate the purified this compound.

-

Final Isolation and Drying: Collect the purified product by filtration, wash with cold water, and dry under vacuum at an appropriate temperature (e.g., 50-60 °C) to a constant weight.

Impurity Profile and Control

A critical aspect of the synthesis is managing the impurity profile. The most significant process-related impurity is the desfluoro analog, 4-benzoylbutyric acid.[1] This impurity arises from the presence of benzene in the fluorobenzene starting material.[1] Given that benzene is more reactive than fluorobenzene in Friedel-Crafts acylation, even trace amounts can lead to the formation of this impurity.[12] Therefore, using high-purity fluorobenzene and implementing robust analytical methods, such as HPLC, to monitor the level of the desfluoro impurity are crucial for producing pharmaceutical-grade this compound.[1][15]

Primary Application: Synthesis of Ezetimibe

As previously mentioned, the primary utility of this compound is as a key intermediate in the multi-step synthesis of Ezetimibe.[12][16][17] The synthesis of Ezetimibe from this starting material involves several key transformations, including chiral reduction and the formation of the characteristic azetidinone (β-lactam) ring.[16][17]

General Synthetic Pathway to Ezetimibe

While multiple synthetic routes have been patented, a general pathway starting from this compound can be outlined.[16][17][18]

Caption: Generalized synthetic route from this compound to Ezetimibe.

The specific reagents and conditions for each step are proprietary and detailed in various patents.[16][17][18] However, the overall strategy involves building the complex stereochemistry of the Ezetimibe molecule from the relatively simple precursor.

Mechanism of Action of Ezetimibe

Ezetimibe exerts its cholesterol-lowering effect through a unique mechanism of action that is distinct from other classes of lipid-lowering drugs, such as statins.[1][11]

The Role of NPC1L1

The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[15][19][20] This protein is highly expressed on the brush border of enterocytes in the small intestine and is also found in hepatocytes.[20] NPC1L1 plays a crucial role in the absorption of dietary and biliary cholesterol from the intestinal lumen into the body.[20][21]

Signaling Pathway of Cholesterol Absorption and Ezetimibe Inhibition

The process of cholesterol absorption and its inhibition by Ezetimibe can be visualized as follows:

Caption: Mechanism of Ezetimibe action on cholesterol absorption.

Ezetimibe selectively binds to the NPC1L1 protein, specifically to one of its extracellular loops.[12][22] This binding event is thought to induce a conformational change in NPC1L1, which prevents the internalization of the cholesterol-NPC1L1 complex via clathrin-mediated endocytosis.[3][12] By blocking this critical step, Ezetimibe effectively inhibits the absorption of cholesterol from the small intestine.[3] This leads to a decrease in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream.[2][11]

Conclusion

This compound is a fundamentally important intermediate in pharmaceutical chemistry, with its primary role being the starting point for the synthesis of the cholesterol-lowering drug Ezetimibe. A thorough understanding of its synthesis, particularly the control of impurities through a well-designed Friedel-Crafts acylation process, is essential for the production of high-quality API. The subsequent conversion of this intermediate to Ezetimibe, and Ezetimibe's targeted inhibition of the NPC1L1 protein, exemplifies the intricate journey from a simple chemical building block to a life-saving therapeutic agent. This guide has provided a detailed, technically grounded overview to support the work of scientists and researchers in this field.

References

-

The Crucial Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. EBM Consult. [Link]

-

Ezetimibe therapy: mechanism of action and clinical update. PubMed. [Link]

-

Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition. PubMed Central. [Link]

-

Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake. PubMed. [Link]

-

The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1). PNAS. [Link]

-

What is the mechanism of Ezetimibe? Patsnap Synapse. [Link]

-

NPC1L1 and Cholesterol Transport. PubMed Central. [Link]

-

Ezetimibe-sensitive cholesterol uptake by NPC1L1 protein does not require endocytosis. Molecular Biology of the Cell. [Link]

-

Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake. PubMed Central. [Link]

-

Extracellular loop C of NPC1L1 is important for binding to ezetimibe. PubMed. [Link]

-

What are the new molecules for NPC1L1 inhibitors? Patsnap Synapse. [Link]

-

This compound | C11H11FO3 | CID 689096 - PubChem. PubChem. [Link]

- CN112441959A - Ezetimibe raw material medicine synthesis process - Google Patents.

- CN103086938A - Ezetimibe synthesis method - Google Patents.

-

PROCESS FOR THE PRODUCTION OF EZETIMIBE AND INTERMEDIATES USED IN THIS PROCESS - Patent 1963260 - EPO. European Patent Office. [Link]

-

an improved process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Indian Patents.. Indian Patent Office. [Link]

- WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents.

-

This compound - ChemBK. ChemBK. [Link]

-

An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. IP.com. [Link]

- CN103694111A - Method for preparing 4-(4-fluorobenzoyl) butyric acid - Google Patents.

-

This compound CAS:149437-76-3 - Jinan Future chemical Co.,Ltd. LookChem. [Link]

-

This compound: Synthesis, Properties, and Applications in Pharmaceutical Intermediates - NINGBO INNO PHARMCHEM CO.,LTD.. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound, min 98%, 100 grams. CP Lab Chemicals. [Link]

-

This compound CAS NO.149437-76-3. LookChem. [Link]

Sources

- 1. Ezetimibe - Wikipedia [en.wikipedia.org]

- 2. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 4. This compound | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound manufacturers and suppliers in india [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. This compound (149437-76-3) 1H NMR [m.chemicalbook.com]

- 10. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 12. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 14. This compound | 149437-76-3 [chemicalbook.com]

- 15. pnas.org [pnas.org]

- 16. CN112441959A - Ezetimibe raw material medicine synthesis process - Google Patents [patents.google.com]

- 17. CN103086938A - Ezetimibe synthesis method - Google Patents [patents.google.com]

- 18. PROCESS FOR THE PRODUCTION OF EZETIMIBE AND INTERMEDIATES USED IN THIS PROCESS - Patent 1963260 [data.epo.org]

- 19. Ezetimibe therapy: mechanism of action and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural insights into the mechanism of human NPC1L1-mediated cholesterol uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Fluorobenzoyl)butyric Acid chemical structure and properties

An In-Depth Technical Guide to 4-(4-Fluorobenzoyl)butyric Acid: Structure, Properties, and Pharmaceutical Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis protocols, and critical applications, grounding all claims in verifiable scientific literature.

Introduction: The Strategic Importance of a Fluorinated Intermediate

This compound (CAS No. 149437-76-3) is a fluorinated aromatic ketone and carboxylic acid derivative.[1][2] While a seemingly straightforward molecule, its true significance lies in its role as a critical starting material for the synthesis of complex active pharmaceutical ingredients (APIs).[3] Its primary and most notable application is serving as a key intermediate in the manufacturing of Ezetimibe, a widely prescribed cholesterol-lowering medication.[1][4][5]

The strategic incorporation of a fluorine atom onto the benzoyl group enhances the compound's physicochemical properties, such as lipophilicity and binding affinity for biological targets, a common strategy in medicinal chemistry to improve a drug candidate's profile.[1] This guide will explore the fundamental chemistry of this compound, from its structural attributes to its synthesis and pivotal role in drug development.

Chemical Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is fundamental to its effective application in synthesis and research.

Chemical Structure and Identifiers

The molecule consists of a butyric acid chain attached to a benzoyl group, which is substituted with a fluorine atom at the para (4) position.[1]

IUPAC Name: 5-(4-fluorophenyl)-5-oxopentanoic acid[1][6] Synonyms: 4-Fluoro-δ-oxo-benzenepentanoic Acid, 5-(4-Fluorophenyl)-5-oxovaleric Acid[1][7][8] CAS Number: 149437-76-3[1][7][9]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁FO₃ | [1][6][7][9] |

| Molecular Weight | 210.20 g/mol | [1][6][7][9] |

| Appearance | White to off-white crystalline powder/solid | [8][10] |

| Melting Point | 141-145 °C | [7][8][11][12] |

| Boiling Point | 394.6 ± 22.0 °C (Predicted) | [7][10] |

| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like methanol and ethanol. | [1] |

| pKa | 4.59 ± 0.10 (Predicted) | [7] |

Spectroscopic Data

Characterization of this compound is routinely confirmed using standard spectroscopic methods. While raw data is beyond the scope of this guide, reference spectra are available through various chemical databases.[6][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used to confirm the carbon-hydrogen framework and the position of the fluorine atom.

-

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for the carbonyl (C=O) groups of the ketone and carboxylic acid, as well as C-F and O-H bonds.[6]

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

Synthesis and Manufacturing Insights

The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[11][15]

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established procedures.[11][15][16] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Glutaric anhydride (1.0 eq)

-

Fluorobenzene (Solvent and reactant, ~7-10 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.0-2.2 eq)

-

1N Hydrochloric Acid (HCl), cold

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is charged with anhydrous AlCl₃ and a portion of the fluorobenzene under an inert atmosphere (e.g., nitrogen).[4][11][17]

-

Causality: An inert atmosphere is crucial to prevent the highly hygroscopic AlCl₃ from reacting with moisture, which would deactivate the catalyst.

-

-

Cooling: The mixture is cooled to approximately 0-5 °C using an ice bath.[11][15]

-

Causality: The Friedel-Crafts acylation is an exothermic reaction. Low-temperature control is essential to prevent side reactions and the formation of impurities.

-

-

Reactant Addition: A solution of glutaric anhydride dissolved in the remaining fluorobenzene is added dropwise to the cooled AlCl₃ suspension, ensuring the internal temperature does not exceed 12-15 °C.[4][11][15]

-

Causality: Slow, controlled addition maintains the reaction temperature, ensuring selectivity for the desired product and preventing thermal runaway.

-

-

Reaction Progression: The mixture is stirred at a controlled temperature (e.g., allowed to warm to room temperature) for 1-2 hours after the addition is complete.[11][15] The reaction is monitored for completion by a suitable analytical method (e.g., TLC or NMR).[11]

-

Quenching: The reaction is carefully quenched by slowly adding the mixture to a beaker of ice and cold 1N HCl.[11][15][16]

-

Causality: This step neutralizes the AlCl₃ catalyst and hydrolyzes the aluminum complexes formed during the reaction, precipitating the crude product. The process is highly exothermic and must be done cautiously.

-

-

Isolation: The precipitated white solid (crude product) is collected by filtration and washed thoroughly with cold water.[11][15]

-

Purification: The crude solid is dissolved in a warm aqueous solution of 5% NaHCO₃.[11][15][16]

-

Causality: The acidic product reacts with the base to form its water-soluble sodium salt. Non-acidic impurities remain insoluble and can be removed by filtration.

-

-

Precipitation: The filtrate is cooled, and the pH is adjusted to ~1-2 by the dropwise addition of concentrated HCl.[11][15][16] This re-protonates the carboxylate, precipitating the purified this compound.

-

Final Steps: The purified solid is collected by filtration, washed with ice-cold water to remove residual acid and salts, and dried under vacuum at 50-60 °C.[11][16][17]

Critical Process Insight: Controlling the Desfluoro Impurity

A primary challenge in this synthesis is managing the formation of the desfluoro analog, 4-benzoylbutyric acid.[1][17] This impurity arises from the presence of benzene in the fluorobenzene starting material.[1][4] Since benzene is more reactive than fluorobenzene in Friedel-Crafts reactions, even trace amounts can lead to significant impurity levels. Therefore, using high-purity fluorobenzene and optimized reaction conditions are critical for producing API-grade intermediates.[4][17]

Applications in Pharmaceutical R&D and Industry

The utility of this compound is predominantly centered on its role in the pharmaceutical sector.

-

Primary Intermediate for Ezetimibe: It is the cornerstone for building the core structure of Ezetimibe, a cholesterol absorption inhibitor.[1][3][4][5] The entire molecular framework of the final drug is constructed from this key starting material.

-

Anti-Hyperlipoproteinemic Drug Development: Beyond Ezetimibe, this compound is investigated as a precursor for other potential anti-hyperlipoproteinemic agents, which are drugs used to manage lipid levels in the blood.[1]

-

Research Chemical: Its dual functionality (ketone and carboxylic acid) makes it a versatile building block in medicinal chemistry for creating novel compounds for drug discovery.[1][2][3][18]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling this compound.

GHS Hazard Statements:

Recommended Precautions:

-

Handling: Use in a well-ventilated area or a chemical fume hood.[1] Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1][19][20]

-

Storage: Store in a cool, dry place in a tightly sealed container.[2][7] It is stable under normal storage conditions.[1]

Conclusion

This compound is a high-value chemical intermediate whose importance is intrinsically linked to the production of critical pharmaceuticals like Ezetimibe. Its synthesis via Friedel-Crafts acylation is a well-established but nuanced process where control over reaction conditions and starting material purity is paramount. The strategic presence of the fluorine atom enhances its utility in drug design, making it a subject of continued interest for researchers and drug development professionals aiming to create next-generation therapeutics.

References

-

Jinan Future chemical Co.,Ltd. This compound CAS:149437-76-3. [Link]

-

IP.com. (n.d.). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. [Link]

-

PubChem. This compound | C11H11FO3 | CID 689096. [Link]

- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - this compound (Rev. 25-Dec-2025). [Link]

-

Natural Micron Pharm Tech. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Organic Synthesis. [Link]

Sources

- 1. Buy this compound | 149437-76-3 [smolecule.com]

- 2. nmpharmtech.com [nmpharmtech.com]

- 3. nbinno.com [nbinno.com]

- 4. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. This compound CAS 149437-76-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. clearsynth.com [clearsynth.com]

- 10. This compound CAS#: 149437-76-3 [m.chemicalbook.com]

- 11. This compound | 149437-76-3 [chemicalbook.com]

- 12. parchem.com [parchem.com]

- 13. This compound (149437-76-3) 1H NMR spectrum [chemicalbook.com]

- 14. 4-Fluorobenzoyl chloride(403-43-0) 13C NMR [m.chemicalbook.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.at [fishersci.at]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Identification and Verification of CAS Number 149437-76-3: 4-(4-Fluorobenzoyl)butyric Acid

Prepared by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the identification, verification, and critical applications of the chemical compound registered under CAS number 149437-76-3. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this key pharmaceutical intermediate.

Core Identification and Chemical Profile

The compound designated by CAS number 149437-76-3 is chemically known as 4-(4-Fluorobenzoyl)butyric acid .[1][2][3] It is a vital organic compound, primarily recognized for its role as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][4]

Nomenclature and Structural Information

A precise understanding of the compound's identity is foundational for any scientific application. The following table summarizes its key identifiers.

| Identifier | Value |

| CAS Number | 149437-76-3 |

| IUPAC Name | 5-(4-fluorophenyl)-5-oxopentanoic acid[5][6] |

| Synonyms | This compound, 5-(4-Fluorophenyl)-5-oxovaleric Acid, 4-Fluoro-δ-oxo-benzenepentanoic acid[2][7] |

| Molecular Formula | C₁₁H₁₁FO₃[2][3] |

| Molecular Weight | 210.20 g/mol [8][9][10] |

| InChI Key | ZBQROUOOMAMCQW-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in synthesis.

| Property | Value |

| Physical State | Solid, typically an off-white or white crystalline powder[2][9][10] |

| Melting Point | 142-144 °C[2][3] |

| Boiling Point | 394.6 ± 22.0 °C (Predicted)[2][3] |

| Density | 1.241 ± 0.06 g/cm³ (Predicted)[2][3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and methanol[2] |

| Storage Conditions | Sealed in a dry, room temperature environment. Recommended to be stored in a cool, dark place.[3] |

Significance in Pharmaceutical Synthesis: The Ezetimibe Connection

The primary industrial and research significance of this compound stems from its role as a key intermediate in the synthesis of Ezetimibe .[1][8][10] Ezetimibe is a widely prescribed cholesterol-lowering medication that functions by inhibiting the absorption of cholesterol in the small intestine.[8] The structural integrity and high purity of this intermediate are paramount to ensure the efficacy and safety of the final Ezetimibe drug product.[1]

The following diagram illustrates the logical flow from the intermediate to the final therapeutic application.

Caption: Role of CAS 149437-76-3 in Ezetimibe Production.

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process that dictates its purity and yield. A common and documented method involves a Friedel-Crafts acylation reaction.

Common Synthesis Route

A prevalent synthesis pathway utilizes glutaric anhydride and fluorobenzene as primary raw materials.[1][8] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[8][11]

The general workflow for this synthesis is outlined below:

Caption: General workflow for synthesizing this compound.

Detailed Synthesis Protocol

The following protocol is based on established procedures for the synthesis of 5-(4-Fluoro-phenyl)-5-oxo-pentanoic acid.[11]

Materials:

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Fluorobenzene

-

Glutaric anhydride

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ice

Procedure:

-

Catalyst Suspension: Add 25 g of aluminum chloride to 50 ml of dichloromethane in a reaction vessel, followed by 4.5 ml of fluorobenzene.[11]

-

Reactant Addition: Prepare a solution of 10 g of glutaric anhydride and 4.5 ml of fluorobenzene in 50 ml of dichloromethane. Add this solution to the catalyst suspension.[11]

-

Reaction: Stir the combined reaction mass at room temperature until the reaction is complete (monitoring by an appropriate method like TLC is recommended).[11]

-

Quenching: Carefully quench the reaction mass in a mixture of ice and hydrochloric acid solution at a temperature of 0-10 °C.[11]

-

Initial Filtration: Filter the quenched reaction mass to collect the crude solid.[11]

-

Purification (Base Wash): Dissolve the obtained wet solid in an aqueous sodium bicarbonate solution at 60-70 °C. Filter off any insoluble materials.[11]

-

Precipitation: Cool the filtrate and adjust the pH to approximately 2.0 by adding hydrochloric acid. This will precipitate the desired product.[11]

-

Final Isolation: Filter the solid product and dry it at 60-70 °C under vacuum to yield the final 5-(4-Fluoro-phenyl)-5-oxo-pentanoic acid.[11]

Analytical Verification and Quality Control

Ensuring the identity and purity of this compound is a non-negotiable aspect of its use in pharmaceutical manufacturing. A multi-tiered analytical approach is essential for comprehensive verification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for routine quality control, particularly for assessing purity and quantifying impurities.[8][10] It offers reliable detection limits, for instance, down to 0.05% w/w for related impurities like the desfluoro analogue.[8] For highly sensitive analyses, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can achieve detection limits in the parts-per-billion range.[8]

Spectroscopic Methods

A suite of spectroscopic techniques is employed to confirm the molecular structure of the compound.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Confirms the hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Verifies the molecular weight (210.20 g/mol ).[12]

-

Infrared Spectroscopy (IR): Identifies characteristic functional groups, such as the carboxylic acid and ketone carbonyls.[12]

A comprehensive Certificate of Analysis (CoA) for this compound should include data from these methods to validate its identity and purity.[12]

Self-Validating Quality Control Workflow

The trustworthiness of a batch of CAS 149437-76-3 is established through a self-validating system where orthogonal analytical techniques confirm each other.

Caption: Self-validating QC workflow for CAS 149437-76-3.

Safety and Handling

According to available safety data, this compound is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Measures: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[8] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[8]

-

First Aid: In case of skin contact, wash with plenty of water.[7] If eye contact occurs, rinse cautiously with water for several minutes.

Conclusion

This compound (CAS 149437-76-3) is a cornerstone intermediate in modern pharmaceutical synthesis, most notably for the production of Ezetimibe. Its identity is well-characterized by a range of analytical techniques, and its synthesis is well-documented. For professionals in drug development and manufacturing, stringent adherence to verification protocols is essential to ensure the quality, safety, and efficacy of the final therapeutic products derived from this versatile chemical building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Applications in Pharmaceutical Intermediates.

- Benchchem. (n.d.). This compound | 149437-76-3.

- Selleck Chemicals. (n.d.). 5-(4-Fluorophenyl)-5-Oxopentanoic Acid (CAS: 149437-76-3).

- Smolecule. (2023, September 20). Buy this compound | 149437-76-3.

- ChemicalBook. (2025, August 26). This compound | 149437-76-3.

- TCI AMERICA. (n.d.). This compound 149437-76-3.

- Jinan Future chemical Co.,Ltd. (n.d.). This compound CAS:149437-76-3.

- Fisher Scientific. (n.d.). CAS RN 149437-76-3.

- Biosynth. (n.d.). 4-Fluorophenyl-5'-oxobutyric acid | 149437-76-3 | FF23482.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). Safety Data Sheet (United States). This compound.

- Benchchem. (n.d.). Synthesis routes of this compound.

- SynThink Research Chemicals. (n.d.). 4-Fluorophenyl-5'-oxobutyric Acid | 149437-76-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Organic Synthesis.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 149437-76-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 149437-76-3 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. innospk.com [innospk.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS RN 149437-76-3 | Fisher Scientific [fishersci.nl]

- 7. aksci.com [aksci.com]

- 8. Buy this compound | 149437-76-3 [smolecule.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

A Comprehensive Technical Guide to 5-(4-Fluorophenyl)-5-oxovaleric Acid: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 5-(4-Fluorophenyl)-5-oxovaleric Acid, a pivotal chemical intermediate known interchangeably as 4-(4-Fluorobenzoyl)butyric Acid. We will explore its chemical identity, physicochemical properties, and the predominant synthesis methodologies, with a focus on the mechanistic principles that govern these reactions. The guide details its critical role as a building block in the pharmaceutical industry, most notably in the synthesis of the cholesterol-lowering agent Ezetimibe. Furthermore, we present standardized analytical protocols for quality control and characterization, ensuring the compound meets the stringent purity requirements for drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this versatile compound.

Nomenclature and Chemical Identity

The compound is most commonly identified by two synonymous names: 5-(4-Fluorophenyl)-5-oxovaleric Acid and This compound . While both are used in commercial and academic literature, the IUPAC name is 5-(4-fluorophenyl)-5-oxopentanoic acid [1]. This nomenclature precisely describes its structure: a pentanoic acid chain where the carbon at position 5 is a carbonyl group (oxo), which is itself attached to a 4-fluorophenyl ring.

-

Key Functional Groups: The molecule's reactivity and utility are defined by three key functional groups: a terminal carboxylic acid, a ketone, and a fluorinated aromatic ring. This bifunctional nature allows it to be a versatile precursor in multi-step synthetic pathways[8]. The fluorine atom enhances the compound's lipophilicity and can improve the metabolic stability and binding affinity of derivative drug molecules[9].

Physicochemical Properties

The physical and chemical properties of 5-(4-Fluorophenyl)-5-oxovaleric Acid are critical for its handling, storage, and application in synthesis. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 210.20 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [2][3][10] |

| Melting Point | 141-142 °C | [11] |

| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | [9][10] |

| Purity (Typical) | ≥98% - ≥99% | [2][4][6] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. | [2][5] |

Synthesis and Mechanism

The most prevalent and industrially scalable method for synthesizing 5-(4-Fluorophenyl)-5-oxovaleric Acid is through a Friedel-Crafts acylation reaction[11][12]. This classic electrophilic aromatic substitution provides a direct and efficient route from commercially available starting materials.

Core Synthesis Route: Friedel-Crafts Acylation

The reaction involves the acylation of fluorobenzene with glutaric anhydride. The causality behind this choice is twofold: fluorobenzene is an activated aromatic ring (due to the ortho-, para-directing nature of the fluorine atom) and glutaric anhydride is a stable and effective acylating agent. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is employed as a catalyst. The role of AlCl₃ is to coordinate with the anhydride, forming a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich fluorobenzene ring to forge the new carbon-carbon bond[9][11].

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the Friedel-Crafts acylation synthesis of the target compound.

Sources

- 1. This compound | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. 5-(4′-Fluorophenyl)-5-oxopentanoic acid | CymitQuimica [cymitquimica.com]

- 7. 5-(4-fluorophenyl)-5-oxopentanoic acid - CAS - 149437-76-3 | Axios Research [axios-research.com]

- 8. benchchem.com [benchchem.com]

- 9. Buy this compound | 149437-76-3 [smolecule.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Unlocking the Potential of 4-(4-Fluorobenzoyl)butyric Acid: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of 4-(4-Fluorobenzoyl)butyric Acid, a molecule of significant interest in pharmaceutical development. While primarily recognized as a crucial building block in the synthesis of the cholesterol-lowering medication ezetimibe, this document delves into its fundamental properties and outlines a strategic framework for investigating its potential standalone biological activities. For researchers and drug development professionals, this guide offers both established knowledge and a forward-looking perspective on the untapped therapeutic possibilities of this compound.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. This compound is a white crystalline powder.[1][2] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 149437-76-3 | [3] |

| Molecular Formula | C₁₁H₁₁FO₃ | [2][3] |

| Molecular Weight | 210.20 g/mol | [1][2] |

| IUPAC Name | 5-(4-fluorophenyl)-5-oxopentanoic acid | [3] |

| Synonyms | This compound, 5-(4-Fluorophenyl)-5-oxovaleric Acid | [4] |

| Melting Point | 142-144 °C | [4] |

| Boiling Point | 394.6 °C at 760 mmHg | [4] |

| Density | 1.241 g/cm³ | [4] |

| Appearance | White crystalline powder | [1][4] |

| Purity | Often >98% for pharmaceutical applications | [2][5] |

Synthesis and Manufacturing Overview

The most common and well-documented method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[6][7] This reaction involves the electrophilic substitution of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7] The choice of solvent and reaction conditions is critical to ensure a high yield and purity, minimizing the formation of impurities such as the desfluoro analog, 4-benzoylbutyric acid.[8][9]

Laboratory-Scale Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Glutaric anhydride

-

Fluorobenzene

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (NaHCO₃)

-

Ice

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add aluminum chloride (25 g) to dichloromethane (50 ml) and fluorobenzene (4.5 ml).[7]

-

Cool the mixture to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve glutaric anhydride (10 g) in dichloromethane (50 ml) containing fluorobenzene (4.5 ml).[7]

-

Slowly add the glutaric anhydride solution to the reaction mixture from the dropping funnel over a period of 45-60 minutes, maintaining the temperature below 12 °C.[6][10]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 90 minutes.[6][10]

-

Quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[7]

-

Filter the resulting precipitate and wash with cold water.

-

The crude product can be purified by dissolving it in a 5% aqueous solution of sodium bicarbonate, filtering to remove any insoluble impurities, and then re-precipitating the acid by adding concentrated hydrochloric acid until the pH reaches approximately 2.[6][7][10]

-

Filter the purified product, wash with cold water, and dry under vacuum at 50-60 °C.[6][7][10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role as a Key Intermediate in Ezetimibe Synthesis

The primary application of this compound is as a key starting material for the synthesis of ezetimibe, a potent cholesterol absorption inhibitor.[1][8] The synthesis of ezetimibe from this intermediate involves a multi-step process that constructs the characteristic azetidinone ring and attaches the necessary stereocenters. While the exact industrial synthesis routes are often proprietary, the general pathway involves the conversion of the butyric acid side chain into the core structure of ezetimibe. This transformation highlights the importance of this compound as a foundational element in the production of this widely used therapeutic agent.[1][2]

Ezetimibe Synthesis Pathway

Caption: Workflow for investigating the biological activity of this compound.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a cornerstone in the synthesis of ezetimibe. Its chemical properties and synthesis are well-characterized, enabling its production at high purity. While its direct biological activity is not yet fully understood, its structural features suggest a potential for interaction with biological systems, particularly those involved in lipid metabolism. The experimental workflows proposed in this guide provide a clear and scientifically rigorous path for future research to explore these possibilities. A deeper understanding of the intrinsic biological activities of this key intermediate could unveil new therapeutic applications and further enhance its value in the field of medicinal chemistry.

References

- Indian Patent Office. (2003). An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid.

- Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Organic Synthesis. [Link]

-

Natural Micron Pharm Tech. This compound. [Link]

-

Preclinical Research CRO. CAS 149437-76-3 this compound. [Link]

-

PubMed. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H11FO3 | CID 689096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Buy this compound | 149437-76-3 [smolecule.com]

- 9. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 10. This compound | 149437-76-3 [chemicalbook.com]

The Rational Design and Mechanism of Action of GABA-B Receptor Agonists: A Technical Guide Featuring Lesogaberan

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Modulating the GABA-B Receptor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition. Its actions are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. GABA-B receptors, which are G-protein coupled receptors (GPCRs), mediate slow and prolonged inhibitory effects, making them attractive therapeutic targets for a variety of neurological and physiological disorders.[1]

The development of agonists for the GABA-B receptor has been a significant area of research, with the goal of creating compounds that can selectively modulate GABAergic neurotransmission to treat conditions such as muscle spasticity, gastroesophageal reflux disease (GERD), and certain types of pain.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of precursors synthesized to target the GABA-B receptor, with a specific focus on Lesogaberan (AZD3355), a potent and selective GABA-B agonist. We will delve into the synthetic rationale, the molecular mechanism of action, and the key experimental protocols used to characterize these compounds.

The Role of Versatile Precursors in GABA Analog Synthesis: The Case of 4-(4-Fluorobenzoyl)butyric Acid

In the synthesis of novel drug candidates, the availability of versatile chemical intermediates is paramount. This compound is one such precursor, serving as a valuable building block in the creation of complex organic molecules.[3] Its structure, featuring a reactive carboxylic acid group and a fluorinated benzoyl moiety, allows for a variety of chemical transformations. The presence of the fluorine atom can also enhance the metabolic stability and binding affinity of the final compound.[4]

While not a direct precursor in the optimized synthesis of Lesogaberan, this compound is a key starting material for various GABA analogues and other biologically active compounds.[3] A common synthetic route to obtain this important intermediate is through a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis of this compound via Friedel-Crafts acylation.[4][5]

Materials:

-

Glutaric anhydride

-

Fluorobenzene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

To a solution of dichloromethane, add aluminum chloride and fluorobenzene.

-

Cool the reaction mixture to 10°C.

-

Slowly add a solution of glutaric anhydride in dichloromethane and fluorobenzene over a period of 3 hours, maintaining the temperature between 10-15°C.

-

Allow the reaction to proceed for an additional hour at the same temperature.

-

Quench the reaction by slowly pouring the mixture into a solution of crushed ice and concentrated HCl, keeping the temperature below 10°C.

-

Allow the mixture to warm to room temperature and remove the dichloromethane by distillation.

-

Cool the mixture to 20°C, filter the solid product, and wash with water.

-

The crude product can be further purified by dissolving in an aqueous solution of sodium bicarbonate, filtering to remove insoluble materials, and then re-precipitating the product by acidifying the filtrate with HCl.

Causality in Experimental Design: The use of a Lewis acid catalyst like aluminum chloride is essential for activating the glutaric anhydride for electrophilic aromatic substitution on the fluorobenzene ring. The temperature control is critical to prevent side reactions and ensure a good yield. The quenching and purification steps are designed to isolate the desired product from the reaction mixture and unreacted starting materials.

Lesogaberan (AZD3355): A Case Study in Rational Drug Design

Lesogaberan, with the IUPAC name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, is a potent and selective GABA-B receptor agonist that was developed as a potential treatment for GERD.[6][7] It was designed to be a successor to baclofen, the prototypical GABA-B agonist, with an improved side-effect profile due to its more peripheral action.[6]

Synthesis of Lesogaberan: A Multi-step Approach

The synthesis of Lesogaberan, as described in the medicinal chemistry literature, involves a multi-step process that does not directly utilize this compound. Instead, it showcases a sophisticated approach to introduce the necessary functional groups with the correct stereochemistry for optimal interaction with the GABA-B receptor. The following is a conceptual outline based on the strategies reported for the synthesis of Lesogaberan and related phosphinic acid GABA analogues.[6]

Caption: A conceptual diagram illustrating the key synthetic transformations in the synthesis of Lesogaberan.

The Molecular Mechanism of Action: How Lesogaberan Activates the GABA-B Receptor

Lesogaberan exerts its therapeutic effects by binding to and activating GABA-B receptors. These receptors are heterodimers composed of two subunits, GABA-B1 and GABA-B2, and are coupled to inhibitory G-proteins (Gαi/o).[8]

Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the receptor complex, leading to the activation of the associated G-protein. The G-protein then dissociates into its Gαi/o and Gβγ subunits, which in turn modulate the activity of downstream effector proteins.[3][8]

The key downstream effects of GABA-B receptor activation include:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8] This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane.[8] Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, which reduces the influx of calcium ions and subsequently decreases the release of neurotransmitters from the presynaptic terminal.[8]

Caption: A diagram of the GABA-B receptor signaling cascade initiated by Lesogaberan binding.

Validating Mechanism of Action: Key Experimental Protocols

The characterization of a novel GABA-B receptor agonist like Lesogaberan relies on a series of well-defined in vitro and in vivo experiments. These protocols are designed to be self-validating by including appropriate controls and providing quantitative data on the compound's potency, efficacy, and selectivity.

Protocol 1: GABA-B Receptor Binding Assay

This assay is used to determine the affinity of a test compound for the GABA-B receptor.[1]

Objective: To measure the displacement of a radiolabeled ligand from the GABA-B receptor by the test compound.

Materials:

-

Rat brain membranes (source of GABA-B receptors)

-

[³H]GABA (radiolabeled ligand)

-

Test compound (e.g., Lesogaberan)

-

Unlabeled GABA (for determining non-specific binding)

-

Assay buffer (e.g., Tris-HCl with Ca²⁺)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

Incubate a mixture of the brain membranes, a fixed concentration of [³H]GABA, and varying concentrations of the test compound.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding. The data is then used to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to a Ki (inhibition constant) value.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins following agonist binding to the GABA-B receptor.[9][10]

Objective: To quantify the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins in brain membranes.

Materials:

-

Rat brain membranes

-

Test compound (e.g., Lesogaberan)

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP (to ensure G-proteins are in their inactive state at the start of the assay)

-

Assay buffer (e.g., Tris-HCl with Mg²⁺ and NaCl)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Pre-incubate the brain membranes with the test compound at various concentrations.

-

Initiate the reaction by adding [³⁵S]GTPγS and GDP.

-

Allow the incubation to proceed for a defined period at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

The data is used to generate a concentration-response curve and determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).

Quantitative Data and In Vivo Efficacy

The following tables summarize key quantitative data for Lesogaberan, demonstrating its potency and efficacy in both preclinical and clinical settings.

Table 1: In Vitro Potency of Lesogaberan

| Parameter | Value | Source |

| EC₅₀ at human recombinant GABA-B receptors | 8.6 nM | [6] |

| Ki at rat GABA-B receptors | 5.1 nM | [6] |

| Ki at rat GABA-A receptors | 1.4 µM | [6] |

Table 2: In Vivo Efficacy of Lesogaberan in GERD Models

| Study Population | Dose | Effect | Source |

| Healthy Volunteers | 0.8 mg/kg | 36% reduction in Transient Lower Esophageal Sphincter Relaxations (TLESRs) | [11] |

| GERD Patients (add-on to PPI) | 65 mg BID | 25% reduction in TLESRs, 28% increase in LES pressure, 47% reduction in reflux episodes | [11] |

| GERD Patients (dose-finding study) | 240 mg BID for 4 weeks | 26% response rate (vs. 18% for placebo) | [11] |

In Vivo Models of GERD

The evaluation of new therapeutic agents for GERD relies on robust animal models that can replicate the key pathophysiological features of the disease. These models are crucial for assessing the in vivo efficacy and safety of compounds like Lesogaberan. Common animal models for GERD include:

-

Surgical Models: These models often involve surgical alteration of the gastroesophageal junction to induce reflux. This can include procedures like partial obstruction of the duodenum or myotomy of the lower esophageal sphincter (LES).[12]

-

Non-Surgical Models: More recent models aim to induce GERD through physiological means, such as overeating protocols in mice, which can lead to esophageal inflammation and other markers of GERD.[13] These models are considered more physiologically relevant as they do not involve surgical intervention.

-

Large Animal Models: Swine models are often used due to the anatomical and physiological similarities of their gastroesophageal junction to that of humans. These models can be used to test endoscopic procedures and the effects of drugs on LES function.[12]

Conclusion: From Precursor to Precision Medicine

The development of Lesogaberan exemplifies the principles of modern drug discovery, where a deep understanding of the target's mechanism of action informs the rational design and synthesis of novel therapeutic agents. While versatile precursors like this compound provide a foundation for the synthesis of a wide range of biologically active molecules, the specific synthetic route for a drug candidate is often optimized for efficiency and stereochemical control.

The in-depth characterization of Lesogaberan's interaction with the GABA-B receptor, through a combination of binding and functional assays, has provided a clear picture of its molecular mechanism of action. This, coupled with its demonstrated efficacy in preclinical and clinical models of GERD, highlights the therapeutic potential of selectively modulating the GABA-B receptor. This technical guide serves as a comprehensive resource for researchers in the field, providing the foundational knowledge and experimental framework necessary to advance the development of the next generation of GABA-B receptor agonists.

References

-

Alstermark, C., Amin, K., Dinn, S. R., Elebring, T., Fjellström, O., Fitzpatrick, K., ... & Zheng, X. (2008). Synthesis and Pharmacological Evaluation of Novel γ-Aminobutyric Acid Type B (GABAB) Receptor Agonists as Gastroesophageal Reflux Inhibitors. Journal of Medicinal Chemistry, 51(14), 4315–4320. [Link]

- BenchChem. (2025, December). An In-depth Technical Guide to Lesogaberan (AZD3355): Chemical Structure and Properties. BenchChem.

-

Choi, Y., Kim, J., Lee, S., Kim, Y., & Park, J. (2021). Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice. Scientific Reports, 11(1), 8286. [Link]

-

Berthelot, P., Vaccher, C., Musadad, A., Flouquet, N., Debaert, M., & Luyckx, M. (1987). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites. Journal of Medicinal Chemistry, 30(4), 743–746. [Link]

-

Hu, H. Q., Li, H. K., Xiong, Y., Zhang, X. B., Zhi, J. L., Wang, X. X., & Linghu, E. Q. (2019). Establishment of animal model of gastroesophageal reflux disease by per-oral endoscopic tunneling: a preliminary study. Annals of Translational Medicine, 7(22), 689. [Link]

- Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.

-

AstraZeneca. (n.d.). Lesogaberan (AZD3355). AstraZeneca Open Innovation. [Link]

-

ResearchGate. (2021). Functional approaches to the study of G-protein-coupled receptors in postmortem brain tissue: [35S]GTPγS binding assays combined with immunoprecipitation. [Link]

-

Willard, A. L. (2012). GTPγS Binding Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current Neuropharmacology, 5(3), 195–201. [Link]

-

Huang, Z. J. (2006). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current Medicinal Chemistry, 13(27), 3239-3249. [Link]

Sources

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor [frontiersin.org]

- 4. In vitro and in vivo evaluation of a novel wired transmission pH-combined photographic catheter for ambulatory gastroesophageal reflux monitoring (with videos) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Effects of Nonsteroidal Anti-inflammatory Drugs and Aspirin on Rabbit Esophageal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 12. Establishment of animal model of gastroesophageal reflux disease by per-oral endoscopic tunneling: a preliminary study - Hu - Journal of Thoracic Disease [jtd.amegroups.org]

- 13. Non-surgical animal model of gastroesophageal reflux disease by overeating induced in mice - PMC [pmc.ncbi.nlm.nih.gov]

The role of 4-(4-Fluorobenzoyl)butyric Acid in modern pharmaceutical synthesis

An In-Depth Technical Guide to the Role of 4-(4-Fluorobenzoyl)butyric Acid in Modern Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Foreword: The Unseen Architect of Therapeutic Success

In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-altering medication is paved with critical chemical intermediates. These compounds, while not the final active pharmaceutical ingredients (APIs), are the foundational pillars upon which complex molecular architectures are built. Among these vital building blocks, this compound (CAS: 149437-76-3) has emerged as a compound of significant interest. Its unique structural features and versatile reactivity have positioned it as a cornerstone in the synthesis of key therapeutic agents. This guide provides an in-depth exploration of the synthesis, application, and critical quality considerations of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Profile and Strategic Importance

This compound is a fluorinated aromatic intermediate characterized by a butyric acid side chain attached to a 4-fluorobenzoyl group.[1] This off-white crystalline powder, with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.20 g/mol , possesses a dual functionality that makes it a valuable precursor in multi-step organic syntheses.[2][3] The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule.[4]

The primary and most well-documented role of this intermediate is in the synthesis of Ezetimibe, a widely prescribed cholesterol-lowering medication.[2][4][5] Ezetimibe functions by inhibiting the absorption of cholesterol from the small intestine.[4] The structural integrity and purity of this compound are therefore paramount, as they directly impact the efficacy and safety of the final API.[2][6]

| Property | Value |

| CAS Number | 149437-76-3 |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Primary Application | Key intermediate in the synthesis of Ezetimibe |

The Cornerstone Synthesis: Friedel-Crafts Acylation

The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.[4][7] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[7][8]

Causality Behind the Experimental Design

The choice of a Friedel-Crafts acylation is strategic. It efficiently constructs the core carbon skeleton of the target molecule in a single step. The use of glutaric anhydride as the acylating agent is advantageous as it provides the required four-carbon chain with a terminal carboxylic acid, which is essential for subsequent transformations in the synthesis of Ezetimibe. Fluorobenzene is chosen as the aromatic substrate to introduce the critical fluorine atom at the para position.

The reaction is typically performed in a halogenated solvent like dichloromethane or ethylene dichloride to facilitate solubility of the reactants and the intermediate complex.[5][9] Temperature control is a critical parameter. The reaction is initiated at a low temperature (0-10°C) to manage the initial exothermic reaction and prevent side reactions.[5][7][10]

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Detailed Step-by-Step Synthesis Protocol

The following protocol is a synthesis of established procedures found in the literature.[7][9][10][11]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Glutaric Anhydride

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH)

-

Activated Charcoal

-

Acetone

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge dichloromethane, anhydrous aluminum chloride, and a portion of fluorobenzene under a nitrogen atmosphere.[5][9]

-

Cooling: Cool the reaction mixture to 10-15°C using an ice bath.[5]

-

Reactant Addition: Prepare a solution of glutaric anhydride and the remaining fluorobenzene in dichloromethane. Add this solution slowly to the cooled AlCl₃ slurry over a period of 2-3 hours, ensuring the temperature is maintained between 10-15°C.[5][9] The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Maintenance: After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour to ensure the reaction goes to completion.[5][9]

-

Quenching: Carefully and slowly pour the reaction mixture into a pre-cooled mixture of crushed ice and concentrated hydrochloric acid, keeping the temperature of the quench mixture below 10°C.[5][11] This step hydrolyzes the aluminum complexes and neutralizes any unreacted AlCl₃.

-

Solvent Removal: Allow the temperature to rise to 25°C and distill off the dichloromethane.[5][11]

-

Initial Isolation: Cool the remaining aqueous slurry and filter the crude solid product. Wash the filter cake with water.[10][11]

-

Purification (Base-Acid Wash): Dissolve the crude solid in an aqueous sodium hydroxide solution (e.g., 4% NaOH).[9][12] Treat the basic solution with activated charcoal to remove colored impurities and filter.[9][12]

-

Precipitation: Cool the filtrate and slowly acidify with concentrated HCl to a pH of 1.0-2.0 to precipitate the purified product.[9][12]

-

Final Isolation and Recrystallization: Filter the precipitated white solid, wash with cold water, and then recrystallize from a suitable solvent like acetone to achieve high purity.[9][12]

-

Drying: Dry the final product under vacuum at 50-70°C. The expected melting point is in the range of 141-143.5°C.[7][9]

A Critical Challenge: The Desfluoro Impurity

A significant challenge in the synthesis of this compound is the formation of the desfluoro analog, 4-benzoylbutyric acid.[9] This impurity arises from the presence of benzene in the fluorobenzene starting material, which is a common contaminant in commercially available fluorobenzene (typically 300-700 ppm).[4][5][11] Benzene is more reactive than fluorobenzene in Friedel-Crafts acylation, leading to the formation of the undesired byproduct.[5] Controlling this impurity to an acceptable level (often <0.1%) is critical for the subsequent pharmaceutical synthesis.[5][9] Strategies to mitigate this include using high-purity fluorobenzene or adjusting reaction conditions and purification methods to effectively remove the impurity.[11][12]

The Gateway to Ezetimibe: A Pivotal Intermediate

The high-purity this compound obtained is a key raw material for the multi-step synthesis of Ezetimibe.[2][5][6] The carboxylic acid and ketone functionalities of the molecule are sequentially or concertedly modified to construct the complex β-lactam ring structure characteristic of Ezetimibe.

While the full synthesis of Ezetimibe is complex and involves several patented steps, the general pathway from this compound involves key transformations such as amidation, reduction, and cyclization.[13] The fluorobenzoyl group of the intermediate ultimately forms a crucial part of the final Ezetimibe molecule, essential for its biological activity.

Caption: High-level workflow illustrating the central role of the intermediate.

Quality Control and Analytical Verification

For any pharmaceutical intermediate, stringent quality control is non-negotiable.[2] The purity of this compound must be meticulously verified to ensure the safety and efficacy of the final drug product.

Key Quality Control Parameters:

-

Purity Assay: High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of the compound and to quantify any impurities, particularly the critical desfluoro analog.[2][9] A purity of >98%, and often >99.5%, is typically required.[3][6]

-

Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[2]

-

Physical Properties: Verification of melting point and appearance serves as a quick check of purity.

-

Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound.

The purification process, particularly the dissolution in a basic solution followed by acidification and recrystallization, is a self-validating system.[9] This process leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. The subsequent recrystallization further refines the product based on solubility differences, ensuring a high-purity final compound.

Conclusion: A Versatile and Indispensable Building Block